N-(2-chloropyridin-3-yl)acetamide
Overview
Description
“N-(2-chloropyridin-3-yl)acetamide” is a chemical compound with the molecular formula C7H7ClN2O1. It is also known as 2-chloro-N-(2-chloropyridin-3-yl)acetamide2. The compound has a molecular weight of 205.042.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(2-chloropyridin-3-yl)acetamide”. However, it’s worth noting that the synthesis of similar compounds often involves complex chemical reactions2.Molecular Structure Analysis
The InChI code for “N-(2-chloropyridin-3-yl)acetamide” is 1S/C7H6Cl2N2O/c8-4-6(12)11-5-2-1-3-10-7(5)9/h1-3H,4H2,(H,11,12)2. This code provides a specific representation of the molecule’s structure.
Chemical Reactions Analysis
Specific chemical reactions involving “N-(2-chloropyridin-3-yl)acetamide” are not available in the retrieved data. However, the compound likely participates in various chemical reactions due to its functional groups2.Physical And Chemical Properties Analysis
“N-(2-chloropyridin-3-yl)acetamide” is a powder at room temperature2. It has a purity of 95%2.Scientific Research Applications
Tautomerism and Spectroscopy
- N-(2-chloropyridin-3-yl)acetamide has been studied in the context of heteroaromatic tautomerism, with research confirming its existence in various solvents as the amide tautomer-rotamer (Katritzky & Ghiviriga, 1995). This finding is significant for understanding the chemical behavior and structural dynamics of such compounds.
Synthesis and Biological Assessment
- The compound has been involved in the synthesis of novel heterocyclic 1,2,4-triazoles and 1,2,4-oxadiazoles, which exhibit interesting biological properties. The synthetic process involves various steps starting from commercially available 2-chloropyridine derivatives (Karpina et al., 2019). This research highlights its role in synthesizing compounds with potential biological applications.
Photovoltaic and Photophysical Studies
- N-(2-chloropyridin-3-yl)acetamide analogs have been synthesized and studied for their photochemical and thermochemical properties. They show potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvestingefficiency and favorable electron injection energies (Mary et al., 2020). Such studies are pivotal for the development of efficient and sustainable solar energy technologies.
Herbicidal Applications
- Research on functionalized 3-(substituted amino)thieno[2,3-b]pyridines, derived from 2-chloro-N-(thieno[2,3-b]pyridine-3-yl)acetamides, has revealed strong herbicide antidote properties. The structural elucidation of these compounds was confirmed by X-ray diffraction and NMR techniques (Dotsenko et al., 2019). These findings demonstrate the agricultural relevance of derivatives of N-(2-chloropyridin-3-yl)acetamide.
Antifungal and Insecticidal Activities
- The synthesis of N-(thieno[2,3-b]pyridin-3-yl)acetamide compounds with 1,3,4-thiadiazole substituents has led to the discovery of some compounds exhibiting antifungal and insecticidal activities (Zhou, 2013). This research contributes to the field of pest control and crop protection.
Antiallergic Potential
- N-(pyridin-4-yl)-(indol-3-yl)acetamides, derived from N-(2-chloropyridin-3-yl)acetamide, have been investigated as potential antiallergic agents. Certain derivatives showed promising activity in inhibiting histamine release and interleukin production (Menciu et al., 1999). This suggests their potential therapeutic application in allergy management.
Metal Ion Complexation
- N-(2-chloropyridin-3-yl)acetamide derivatives have been utilized in the synthesis of metal ion complexes, revealing insights into coordination chemistry and potential applicationsin various fields like catalysis and material science. These studies involve understanding the bonding modes and geometries of these complexes (Karim, Ali, & Musa, 2005).
Smiles Rearrangement Mechanism
- The compound has been a subject of study in the Smiles rearrangement process, providing theoretical evidence for the mechanism of intramolecular cyclization of N-methyl-2-(2-chloropyridin-3-yloxy)acetamide anion. This contributes significantly to understanding organic synthesis pathways (Sun et al., 2008).
Safety And Hazards
The compound has several hazard statements including H302, H315, H318, and H3352. These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation2. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling2.
Future Directions
The future directions for “N-(2-chloropyridin-3-yl)acetamide” are not specified in the retrieved data. However, given its chemical properties, it could potentially be used in various chemical and biological research applications2.
Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
N-(2-chloropyridin-3-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-5(11)10-6-3-2-4-9-7(6)8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZIDENWDCKKPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402074 | |
Record name | N-(2-chloropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloropyridin-3-yl)acetamide | |
CAS RN |
21352-19-2 | |
Record name | N-(2-chloropyridin-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90402074 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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